(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Description

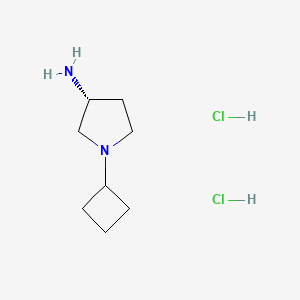

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWLLUGSOXMYQP-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Cyclobutylamine Formation: Starting from cyclobutanone, the compound undergoes reductive amination with ammonia or a primary amine to form cyclobutylamine.

Pyrrolidine Ring Formation: The cyclobutylamine is then reacted with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.

Chiral Resolution: The resulting racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.

Salt Formation: Finally, the ®-1-Cyclobutylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides, hydroxylamines, and nitroso derivatives.

Reduction: Secondary amines, alcohols, and hydrocarbons.

Substitution: Alkylated, acylated, and sulfonylated derivatives.

Scientific Research Applications

Chemistry: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in drug discovery and development.

Medicine: In medicinal chemistry, ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic effects. It is investigated as a candidate for treating neurological disorders, infections, and other diseases.

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure and reactivity make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. Pathways involved may include neurotransmitter regulation, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key Observations :

- Ring Size Effects : The cyclopropyl group (3-membered ring) introduces significant ring strain and steric hindrance compared to the larger cyclobutyl and cyclopentyl groups. This strain may influence reactivity, solubility, and interactions with biological targets .

- Molecular Weight : The cyclopentylmethyl analog has the highest molecular weight (241.20 vs. 213.15 for cyclopropylmethyl), attributed to the additional CH₂ groups in the larger ring .

- Physical State : The cyclopropylmethyl analog is reported as a liquid, whereas the cyclobutyl and cyclopentyl derivatives are likely solids under standard conditions, reflecting differences in intermolecular forces and melting points .

Biological Activity

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly as a histamine H3 receptor antagonist. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride has a molecular formula of and a molecular weight of approximately 213.15 g/mol. The compound features a pyrrolidine ring with a cyclobutyl substituent at the nitrogen atom, enhancing its structural uniqueness and biological activity. The dihydrochloride form increases its solubility in aqueous solutions, which is advantageous for pharmacological studies.

Histamine H3 Receptor Antagonism

The primary area of investigation for (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is its role as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in regulating neurotransmitter release in the central nervous system (CNS), making them potential therapeutic targets for various CNS disorders, including schizophrenia and Alzheimer's disease. Studies have shown that this compound exhibits significant affinity and selectivity for histamine receptors, which may lead to advancements in drug development for cognitive deficits and other related conditions.

In Vitro Studies

In vitro assays have demonstrated that (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can inhibit histamine H3 receptor activity effectively. The compound's IC50 values indicate its potency in blocking receptor activity, which is crucial for understanding its therapeutic potential. For example, the compound has been shown to possess an IC50 value of approximately 14 nM against specific kinase interactions relevant to CNS signaling pathways.

Synthesis Methods

The synthesis of (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves several steps to ensure high yield and purity while minimizing racemization. Common methods include:

- Chiral Synthesis : Utilizing enantiopure reagents to achieve the desired stereochemistry.

- Cyclization Reactions : Employing cyclization techniques to form the pyrrolidine ring.

- Purification Techniques : Implementing chromatographic methods to isolate the final product in high purity.

These synthetic routes are essential for producing compounds with consistent biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-Cyclobutylpyrrolidin-3-amine | C8H14N | Enantiomeric form with potentially different biological activity |

| 3-Aminopyrrolidine dihydrochloride | C5H10ClN | Lacks cyclobutyl group; simpler structure |

| 1-Cyclobutylpiperidin-4-amine hydrochloride | C8H14ClN | Contains piperidine instead of pyrrolidine |

| 3-(3-Pyridinyl)cyclobutylamine dihydrochloride | C9H12ClN | Incorporates a pyridine ring; distinct pharmacological profile |

This table illustrates the diversity within this class of molecules while emphasizing the unique structural and functional characteristics of (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride that may influence its biological activity.

Case Studies and Research Findings

Recent studies have explored the effects of (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride in various experimental models:

- Cognitive Function Models : In animal models simulating cognitive deficits, administration of this compound has shown improvements in memory and learning tasks, supporting its potential as a therapeutic agent for cognitive disorders.

- Neuroprotective Effects : Research indicates that (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride may exert neuroprotective effects against neurotoxic agents, suggesting its utility in treating neurodegenerative diseases.

These findings highlight the compound's promising role in pharmacology, particularly concerning CNS disorders .

Q & A

Q. What synthetic strategies are recommended for preparing (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride with high enantiomeric purity?

- Methodological Answer : A two-step approach is typically employed:

Cyclobutyl Group Introduction : Use reductive amination or nucleophilic substitution to attach the cyclobutyl moiety to the pyrrolidine backbone. Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis can ensure enantiomeric purity .

Salt Formation : React the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) under controlled pH to precipitate the dihydrochloride salt. Monitor stoichiometry to avoid over-acidification .

Key Considerations :

- Use inert atmospheres to prevent oxidation.

- Validate purity via -NMR (e.g., coupling constants for stereochemistry) and chiral chromatography .

Q. How should researchers handle and store (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride to maintain stability?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended for long-term storage .

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : - and -NMR to verify cyclobutyl and pyrrolidine ring geometry. Compare chemical shifts with computational models (e.g., PubChem data) .

- Purity Assessment : HPLC with UV detection (210–254 nm) and mass spectrometry for trace impurities.

- Salt Stoichiometry : Elemental analysis (Cl content) or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent compatibility data for this compound?

- Methodological Answer :

- Systematic Screening : Test solubility and stability in 10+ solvents (e.g., DMSO, MeOH, HO) under varying temperatures (25–60°C). Monitor degradation via LC-MS over 72 hours.

- Confounding Factors :

- pH Effects : Protonation states in aqueous solutions may alter reactivity. Use buffered systems (pH 4–7) for consistency .

- Light Sensitivity : Exclude UV-light exposure during experiments to prevent photodegradation .

Q. What strategies optimize enantiomeric purity in large-scale synthesis?

- Methodological Answer :

- Industrial Methods :

- Continuous Flow Reactors : Enhance reaction control (temperature, pressure) and reduce racemization risks .

- Chiral Auxiliaries : Use (R)-specific catalysts (e.g., BINAP-metal complexes) during cyclobutyl group attachment .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Q. What in vivo considerations are critical for pharmacological studies involving this compound?

- Methodological Answer :

- Toxicity Profiling : Conduct acute toxicity assays (rodent models) with doses ranging 10–100 mg/kg. Monitor organ-specific effects (e.g., CNS, liver) via histopathology .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Use LC-HRMS to identify metabolites .

- Formulation : Optimize bioavailability via salt disproportionation studies or co-crystallization with biocompatible carriers .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data across studies?

- Methodological Answer :

- Root Cause Analysis :

| Factor | Possible Impact | Resolution |

|---|---|---|

| Storage Conditions | Variable humidity/temperature control | Standardize protocols (e.g., ICH Q1A) |

| Analytical Methods | HPLC vs. NMR purity thresholds | Cross-validate with orthogonal techniques |

| Batch Variability | Impurities from synthesis routes | Perform DOE (Design of Experiments) |

- Case Study : A 2024 study found 5% degradation after 6 months at 25°C, while a 2023 study reported 10% degradation. Differences were traced to residual moisture in the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.